molecular formula C10H20O3 B093519 2-Hexyl-1,3-dioxan-5-ol CAS No. 18550-94-2

2-Hexyl-1,3-dioxan-5-ol

Cat. No.: B093519
CAS No.: 18550-94-2
M. Wt: 188.26 g/mol
InChI Key: ZIWLHBBLQRQFSA-UHFFFAOYSA-N
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Description

2-Hexyl-1,3-dioxan-5-ol is a six-membered heterocyclic compound belonging to the 1,3-dioxane class, characterized by a hexyl substituent at position 2 and a hydroxyl group at position 5 (Figure 1). Its molecular formula is C₁₀H₂₀O₃, with a molecular weight of 188.26 g/mol and a cis/trans isomerism due to the hydroxyl group’s stereochemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18550-94-2

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

2-hexyl-1,3-dioxan-5-ol

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-10-12-7-9(11)8-13-10/h9-11H,2-8H2,1H3

InChI Key

ZIWLHBBLQRQFSA-UHFFFAOYSA-N

SMILES

CCCCCCC1OCC(CO1)O

Canonical SMILES

CCCCCCC1OCC(CO1)O

Other CAS No.

18445-22-2
18550-94-2
1708-36-7

Synonyms

trans-2-hexyl-1,3-dioxan-5-ol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3-Dioxane Family

(a) Glycerol Formal (1,3-Dioxan-5-ol)
  • Molecular Formula : C₄H₈O₃
  • Molecular Weight : 104.1 g/mol
  • Applications : Used as a solvent and drug delivery cosolvent due to its low toxicity and high biocompatibility .
  • Physical Properties : Boiling point = 192–193°C; density = 1.203 g/mL .
  • Key Difference : Lacks the hexyl group, resulting in lower hydrophobicity and different industrial uses compared to 2-hexyl-1,3-dioxan-5-ol.
(b) 2-Phenyl-1,3-dioxan-5-ol
  • Molecular Formula : C₁₀H₁₂O₃
  • Molecular Weight : 180.20 g/mol
  • Structure : Features a phenyl group at position 2 instead of hexyl (Figure 3).
  • Applications : Used in synthesizing benzaldehyde glyceryl acetal for food flavoring .
  • Key Difference : The aromatic phenyl group enhances stability but reduces solubility in polar solvents compared to the aliphatic hexyl chain in this compound .

Analogues with Different Ring Systems

(a) Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)
  • Molecular Formula : C₆H₁₂O₃
  • Molecular Weight : 132.16 g/mol
  • Structure : Five-membered 1,3-dioxolane ring with two methyl groups and a hydroxymethyl substituent.
  • Applications : Widely used as a bio-based solvent and fuel additive.
  • Research Findings : Over ZrO₂-SiO₂ catalysts, solketal synthesis exhibits higher selectivity (>70%) compared to this compound, attributed to steric hindrance from the hexyl group in the latter .
(b) 2-Hexyl-1,3-dioxolane
  • Molecular Formula : C₉H₁₈O₂
  • Molecular Weight : 158.23 g/mol
  • Structure : Five-membered dioxolane ring with a hexyl substituent (Figure 4).
  • Synthesis: Prepared via epoxidation of hexanol or acid-catalyzed reactions with ethylene oxide .
  • Key Difference : The smaller ring size increases ring strain, enhancing reactivity in polymerization compared to six-membered dioxanes .

Styrenated Derivatives

2-[(E)-2-Phenylethenyl]-1,3-dioxan-5-ol
  • Molecular Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.21 g/mol
  • Structure : Contains a styryl group (E-configuration) at position 2 (Figure 5).
  • Applications : Found naturally in herbs and spices; used in fragrances for its floral aroma .
  • Key Difference: The conjugated styryl group enables UV absorption, making it suitable for photochemical applications, unlike non-aromatic this compound .

Data Table: Comparative Properties of 1,3-Dioxane Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications Selectivity in Synthesis*
This compound C₁₀H₂₀O₃ 188.26 Not reported Flavoring agent Moderate (~30–40%)
Glycerol formal C₄H₈O₃ 104.10 192–193 Pharmaceutical solvent High (>80%)
2-Phenyl-1,3-dioxan-5-ol C₁₀H₁₂O₃ 180.20 Not reported Food flavoring Moderate
Solketal C₆H₁₂O₃ 132.16 187–189 Bio-solvent, fuel additive High (>70%)
2-Hexyl-1,3-dioxolane C₉H₁₈O₂ 158.23 Not reported Polymer precursor Not reported

*Selectivity data based on ZrO₂-SiO₂ catalytic ketalization studies .

Research Findings and Industrial Relevance

  • Catalytic Behavior : The hexyl group in this compound introduces steric hindrance, reducing its selectivity in ketalization reactions compared to solketal .
  • Solubility Trends : Aliphatic chains (e.g., hexyl) enhance lipid solubility, making this compound suitable for lipid-based flavor formulations, whereas phenyl derivatives are preferred in polar matrices .
  • Safety Profile : 2-Hexyl-1,3-dioxolane requires stringent handling (ventilation, PPE) due to flammability, whereas glycerol formal is safer for pharmaceutical use .

Figures :

  • Figure 1: this compound structure (cis/trans isomers).
  • Figure 2: Glycerol formal (1,3-dioxan-5-ol).
  • Figure 3: 2-Phenyl-1,3-dioxan-5-ol.
  • Figure 4: 2-Hexyl-1,3-dioxolane.
  • Figure 5: 2-[(E)-2-Phenylethenyl]-1,3-dioxan-5-ol.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hexyl-1,3-dioxan-5-ol
Reactant of Route 2
2-Hexyl-1,3-dioxan-5-ol

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